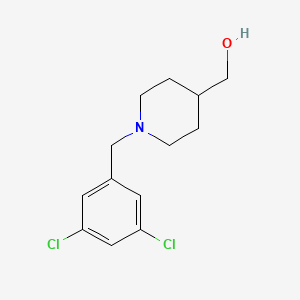
(4-氟-3-(噻吩-2-基)苯基)甲胺
描述
(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C11H10FNS and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机半导体
噻吩衍生物: 在有机半导体的开发中起着关键作用。化合物中噻吩单元的存在有助于其电子特性,使其适用于有机场效应晶体管 (OFET) 中。 这些材料对于创建柔性电子设备至关重要,因为它们能够在保持有机化合物柔性的同时传导电流 .
腐蚀抑制剂
在工业化学中,噻吩基分子用作腐蚀抑制剂。它们保护金属和合金免受腐蚀,这对于延长结构和机械的寿命至关重要。 化合物中的氟和噻吩基团可能与金属表面相互作用以防止氧化损伤 .
有机发光二极管 (OLED)
该化合物的结构有利于OLED的制造。OLED 技术用于智能手机、电视和照明系统的显示器。 噻吩环可以提高电荷传输性能,这对这些设备的高效运行至关重要 .
药理学特性
噻吩衍生物表现出多种药理学特性。它们因其作为抗癌、抗炎和抗菌剂的潜力而被研究。 可以探索“ (4-氟-3-(噻吩-2-基)苯基)甲胺”的具体结构以了解其生物活性,从而开发新的治疗剂 .
电致变色器件
该化合物可能在电致变色器件 (ECD) 中找到应用,该器件响应电输入而改变颜色。 此类材料用于智能窗户,可以控制通过的光和热量,从而有助于节约建筑物的能源 .
催化剂
化合物中的噻吩部分可用于催化。催化剂是在不消耗自身的情况下加速化学反应的物质。 该化合物可能是用于各种化学反应(包括药物合成中的反应)的催化剂体系的一部分 .
作用机制
Phenylmethylamines are a class of compounds that have been studied for their potential therapeutic effects . Similarly, thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
生化分析
Biochemical Properties
(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions is often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins .
Cellular Effects
The effects of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine on cellular processes are diverse and depend on the type of cells involved. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding is often facilitated by the compound’s structural features, which allow it to fit into the active sites of enzymes and proteins. Furthermore, (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine can induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Beyond this range, the compound can cause cellular damage and other adverse effects.
Metabolic Pathways
(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. The compound’s interactions with enzymes such as cytochrome P450 can lead to its biotransformation into different metabolites, which may have distinct biological activities .
Transport and Distribution
The transport and distribution of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production .
属性
IUPAC Name |
(4-fluoro-3-thiophen-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMWXZHFKCPNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CC(=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S,11AS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione](/img/structure/B1464233.png)
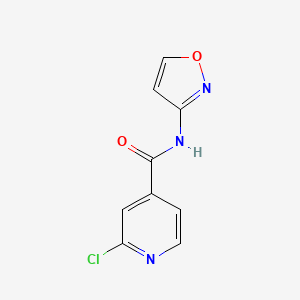
![[(2R)-4-(3-Chlorobenzyl)piperazinyl]methanol](/img/structure/B1464236.png)
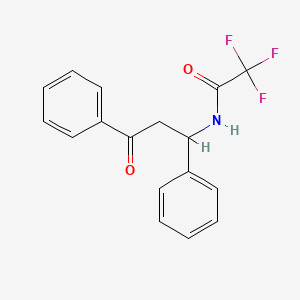
![[(2R,5S)-1-(3-Chlorobenzyl)-5-isobutylpiperazinyl]methanol](/img/structure/B1464241.png)
![Ethyl 5-benzyl-6-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1464242.png)
![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464245.png)
![3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione](/img/structure/B1464247.png)
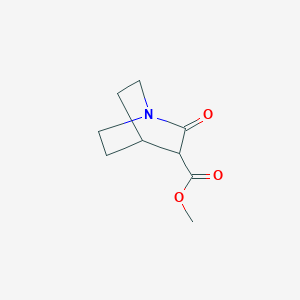
![(8AS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464250.png)
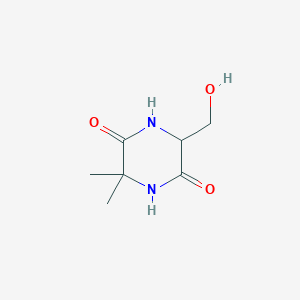
![[(3-Chloro-4-methoxyphenyl)amino]carbonitrile](/img/structure/B1464253.png)
